molecular formula C7H8ClN3O4S2 B1459146 4-(5-Chlorothiophen-2-yl)-1H-imidazol-2-amine, sulfuric acid CAS No. 1423034-39-2

4-(5-Chlorothiophen-2-yl)-1H-imidazol-2-amine, sulfuric acid

Cat. No. B1459146
CAS RN: 1423034-39-2
M. Wt: 297.7 g/mol
InChI Key: MOSOKXORRBDSRZ-UHFFFAOYSA-N
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Description

4-(5-Chlorothiophen-2-yl)-1H-imidazol-2-amine, sulfuric acid (also known as 4-CTSI-SA) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of the amino acid thiophene and is a member of the imidazole family. 4-CTSI-SA has been studied for its potential use in drug synthesis, biochemistry, and physiology.

Scientific Research Applications

Antiviral Research

This compound has been investigated for its potential antiviral properties. Derivatives of thiophene-imidazole have shown activity against plant viruses, such as the tobacco mosaic virus . The incorporation of sulfonamides into thiadiazole rings, which is structurally similar to the compound , can produce compounds that act as carbonic anhydrase inhibitors, potentially offering plant anti-viral activities .

Antibacterial and Antifungal Applications

The structural motifs present in the compound are associated with antibacterial and antifungal properties. Research indicates that thiophene and imidazole derivatives can inhibit the growth of various bacterial and fungal strains, making them valuable in the development of new antimicrobial agents .

Agricultural Chemical Development

Compounds with a thiophene-imidazole structure have been explored for their herbicidal and fungicidal properties. They could be used to develop new pesticides or herbicides that are more effective and environmentally friendly .

Cancer Research

Thiadiazole sulfonamides, which share a similar structure with the compound, have been synthesized to inhibit the growth of tumor cells. This suggests that the compound could be a candidate for creating new anticancer agents .

Enzyme Inhibition

Due to the presence of the imidazole ring, the compound may act as an inhibitor for various enzymes, such as carbonic anhydrases. This has implications for drug design and the treatment of diseases where enzyme regulation is crucial .

Neuropharmacology

Imidazole derivatives are known to possess central nervous system activity, including anticonvulsant effects. This compound could be explored for its potential neuropharmacological applications, contributing to the development of new treatments for neurological disorders .

Mechanism of Action

properties

IUPAC Name

5-(5-chlorothiophen-2-yl)-1H-imidazol-2-amine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3S.H2O4S/c8-6-2-1-5(12-6)4-3-10-7(9)11-4;1-5(2,3)4/h1-3H,(H3,9,10,11);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSOKXORRBDSRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=CN=C(N2)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Chlorothiophen-2-yl)-1H-imidazol-2-amine, sulfuric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Chlorothiophen-2-yl)-1H-imidazol-2-amine, sulfuric acid
Reactant of Route 2
4-(5-Chlorothiophen-2-yl)-1H-imidazol-2-amine, sulfuric acid
Reactant of Route 3
4-(5-Chlorothiophen-2-yl)-1H-imidazol-2-amine, sulfuric acid
Reactant of Route 4
4-(5-Chlorothiophen-2-yl)-1H-imidazol-2-amine, sulfuric acid
Reactant of Route 5
4-(5-Chlorothiophen-2-yl)-1H-imidazol-2-amine, sulfuric acid
Reactant of Route 6
4-(5-Chlorothiophen-2-yl)-1H-imidazol-2-amine, sulfuric acid

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